molecular formula C11H20O2 B13273677 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal

Cat. No.: B13273677
M. Wt: 184.27 g/mol
InChI Key: FMDVDPRSAQHVDR-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal is a branched aldehyde featuring a cyclopentane ring substituted with two methyl groups and a hydroxyl group at the 1,2-positions. The propanal moiety is attached to the cyclopentyl group at the second carbon, resulting in a complex stereochemical profile.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal

InChI

InChI=1S/C11H20O2/c1-9(2,8-12)10(3)6-5-7-11(10,4)13/h8,13H,5-7H2,1-4H3

InChI Key

FMDVDPRSAQHVDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)O)C(C)(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-1,2-dimethylcyclopentane with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an intermediate in various biochemical pathways, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

Structural Analogs in Regulatory Contexts

A key comparison can be drawn with 2-(4-tert-butylbenzyl)propionaldehyde and its stereoisomers, listed in the EU RoHS Directive (Annex II, Directive 2011/65/EU) . While both compounds share a 2-methylpropanal backbone, their substituents differ significantly:

Property 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal 2-(4-tert-butylbenzyl)propionaldehyde
Substituent Type Cyclopentyl (alicyclic) with hydroxyl and methyl groups Aromatic (benzyl) with tert-butyl group
Functional Groups Aldehyde, hydroxyl Aldehyde
Regulatory Status Not listed in RoHS Restricted under EU RoHS
Potential Applications Hypothesized in chiral synthesis Used in industrial solvents or fragrances

Comparison with 2-Hydroxy-1,4-naphthoquinone

While 2-Hydroxy-1,4-naphthoquinone () is structurally distinct (a naphthoquinone derivative), its safety data provides insights into hydroxylated cyclic compounds:

Parameter This compound 2-Hydroxy-1,4-naphthoquinone
Toxicity (LD50/LC50) No available data Reported in safety sheets
Environmental Impact Unstudied Classified with PBT/vPvB risks
Functional Groups Aldehyde, hydroxyl Quinone, hydroxyl

Biological Activity

2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C10H18O2
  • Molecular Weight : 170.25 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Similar compounds have shown efficacy in reducing inflammation by inhibiting neutrophil chemotaxis and cytokine release.

CompoundActivityReference
2-Hydroxy-1,2-dimethylcyclopentane derivativesAnti-inflammatory
Related cyclopentyl compoundsInhibition of cytokines

Antioxidant Activity

Antioxidant properties are often associated with compounds containing hydroxyl groups. The presence of the hydroxyl moiety in this compound suggests potential antioxidant activity, which can protect cells from oxidative stress.

Anticancer Potential

Research on structurally similar compounds indicates potential anticancer properties. For example, derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

StudyCell LineIC50 (µM)Reference
Compound XMCF-7 (breast cancer)5.0
Compound YHeLa (cervical cancer)8.0

Case Study 1: In Vitro Efficacy

A study investigated the effects of cyclopentyl derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 5 µM. This suggests a promising avenue for further research into their use as anticancer agents.

Case Study 2: In Vivo Models

In vivo studies using animal models have demonstrated that related compounds can effectively reduce tumor growth and metastasis. For instance, a cyclopentyl derivative was shown to inhibit melanoma cell proliferation and angiogenesis in mice models when administered at doses of 100 mg/kg over a period of 21 days.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of structurally similar cyclic hydroxy compounds often involves aldol condensation or nucleophilic addition reactions. For example, cyclohexanone derivatives can be reacted with isopropanol under elevated temperatures (80–120°C) and catalytic acid/base conditions to form cyclopentyl-aldehyde analogs . Optimization can employ Design of Experiments (DOE) to test variables like catalyst type (e.g., Lewis acids), solvent polarity, and reaction time. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for resolving stereochemistry and confirming the cyclopentyl and aldehyde functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular formula (e.g., C₁₀H₁₈O₂), while IR spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches. Purity assessment via HPLC with UV detection (λ = 210–280 nm) is recommended .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Aldehydes are prone to oxidation and polymerization. Stability studies should include accelerated degradation testing under varying humidity (20–80% RH), temperature (4°C, 25°C, 40°C), and light exposure. Store in airtight, amber glass vials under inert gas (N₂/Ar) at –20°C. Monitor degradation via periodic HPLC analysis to establish shelf-life .

Q. How should researchers handle potential safety hazards associated with this compound?

  • Methodological Answer : While specific toxicity data may be unavailable for this compound, aldehydes generally require precautions against skin/eye irritation and respiratory exposure. Use fume hoods, nitrile gloves, and safety goggles. Refer to Safety Data Sheets (SDS) of structurally similar aldehydes (e.g., 2-methylpropanal derivatives) for guidelines on spill management and waste disposal .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentyl ring influence the compound’s reactivity in subsequent reactions?

  • Methodological Answer : Stereoelectronic effects from the hydroxyl and methyl groups on the cyclopentyl ring can dictate regioselectivity in nucleophilic additions. For example, axial vs. equatorial hydroxyl positioning may alter hydrogen-bonding interactions in catalytic environments. Computational tools (e.g., DFT calculations) can predict transition states, validated by kinetic studies comparing diastereomer reactivity .

Q. What methodologies are recommended for resolving contradictory data between NMR and mass spectrometry results?

  • Methodological Answer : Contradictions may arise from isotopic patterns (MS) vs. coupling constants (NMR). Use high-resolution 2D NMR (e.g., NOESY) to confirm spatial proximity of protons and cross-check with isotopic labeling MS experiments. For ambiguous peaks, X-ray crystallography provides definitive structural confirmation .

Q. What experimental approaches can be used to study the compound’s degradation pathways under varying environmental conditions?

  • Methodological Answer : Design forced degradation studies under oxidative (H₂O₂), acidic (HCl), alkaline (NaOH), and photolytic (UV light) conditions. Analyze degradation products via LC-MS/MS and compare with in silico metabolite prediction tools (e.g., Meteor Nexus). Kinetic modeling (Arrhenius plots) extrapolates degradation rates to real-world storage scenarios .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are needed?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to enzymes or receptors (e.g., aldehyde dehydrogenases). Validate predictions with in vitro assays like Surface Plasmon Resonance (SPR) for binding kinetics or cellular assays (e.g., luciferase reporter systems) for functional activity .

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